molecular formula C17H18N4O2S2 B2575186 N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1448067-18-2

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2575186
CAS RN: 1448067-18-2
M. Wt: 374.48
InChI Key: SIGVPJLJAGCSDV-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research has investigated the synthesis of compounds containing 1,3,4-oxadiazole, among other moieties, through microwave-assisted methods. These compounds, including derivatives structurally related to N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, have shown a range of biological activities. Some demonstrated moderate to good antimicrobial activity against various microorganisms, while others exhibited antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Properties

A series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized. Some of these compounds exhibited significant anticancer activity against HeLa cell lines, showcasing their potential as anticancer agents. This research highlights the diversity in the application of compounds with the core structure of N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide and the importance of further exploration in this area (Kumar et al., 2016).

Tubulin Inhibition and Antiproliferative Effects

Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified a new chemical class of antiproliferative agents acting as tubulin inhibitors. Through structure-activity relationship (SAR) optimization, compounds with significant potency in antiproliferative assays were developed. These findings suggest that derivatives of N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide could serve as potential leads for the development of new anticancer therapies by targeting tubulin (Krasavin et al., 2014).

Antimicrobial and Antituberculosis Activity

Further studies have synthesized derivatives with 1,3,4-oxadiazole and evaluated them for antimicrobial and antituberculosis activity. Some compounds showed promising activity against tuberculosis, which underscores the therapeutic potential of N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide derivatives in treating infectious diseases. The specificity and efficacy of these compounds against Mycobacterium tuberculosis highlight the importance of structural modifications to enhance biological activity (Jeankumar et al., 2013).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-17(18-10-14-2-1-8-25-14)21-6-3-12(4-7-21)15-19-20-16(23-15)13-5-9-24-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGVPJLJAGCSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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